molecular formula C12H8I2N2 B3050053 Diazene, 1,2-bis(3-iodophenyl)- CAS No. 23377-21-1

Diazene, 1,2-bis(3-iodophenyl)-

Cat. No.: B3050053
CAS No.: 23377-21-1
M. Wt: 434.01 g/mol
InChI Key: RMDGSQXFRWVYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, 1,2-bis(3-iodophenyl)- is an organic compound belonging to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. This compound is particularly notable for its two iodophenyl groups attached to the diazene moiety. The presence of iodine atoms makes it a valuable compound in various chemical reactions and applications, especially in the field of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, 1,2-bis(3-iodophenyl)- typically involves the reaction of aniline derivatives with nitrosobenzene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a solution of didodecyl 2,2’-(2,5-diethynyl-1,4-phenylene)bis(oxy)diacetate and 1,2-bis(4-iodophenyl)diazene in dry tetrahydrofuran and triethylamine is degassed with argon, followed by the addition of palladium(0) and copper(I) iodide catalysts. The reaction mixture is then stirred at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of diazene, 1,2-bis(3-iodophenyl)- often involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: Diazene, 1,2-bis(3-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium azide and thiolates are employed for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with various functional groups replacing the iodine atoms.

Scientific Research Applications

Diazene, 1,2-bis(3-iodophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazene, 1,2-bis(3-iodophenyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety and iodine atoms. The nitrogen-nitrogen double bond can undergo isomerization, while the iodine atoms can engage in halogen bonding and substitution reactions. These properties make it a versatile compound in synthetic chemistry and materials science .

Comparison with Similar Compounds

  • 1,2-bis(4-iodophenyl)diazene
  • 1,2-bis(3-bromophenyl)diazene
  • 1,2-bis(3-chlorophenyl)diazene

Comparison: Diazene, 1,2-bis(3-iodophenyl)- is unique due to the presence of iodine atoms, which confer distinct reactivity and bonding characteristics compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it particularly valuable in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

bis(3-iodophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGSQXFRWVYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452835
Record name 3,3'-diiodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23377-21-1
Record name 3,3'-diiodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.